

Spectroscopic Analysis of Buclizine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Buclizine dihydrochloride*

Cat. No.: B7823124

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **buclizine dihydrochloride**, a piperazine derivative with antihistaminic and antiemetic properties. The following sections detail the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and visual representations of its mechanism of action and the analytical workflow.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **buclizine dihydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of Buclizine in CDCl_3 ^[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.25 - 7.45	m	9H	Aromatic protons
4.20	s	1H	-CH- (benzhydryl)
3.45	s	2H	-CH ₂ - (benzyl)
2.40 - 2.60	m	8H	Piperazine ring protons
1.30	s	9H	-C(CH ₃) ₃

Table 2: ^{13}C NMR Spectral Data of Buclizine in CDCl_3 ^[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
150.0	C	Aromatic C-O
142.0	C	Aromatic C-Cl
134.0	C	Aromatic C-C(CH ₃) ₃
129.0	CH	Aromatic CH
128.5	CH	Aromatic CH
128.0	CH	Aromatic CH
127.0	CH	Aromatic CH
75.0	CH	-CH- (benzhydryl)
62.5	CH ₂	-CH ₂ - (benzyl)
53.0	CH ₂	Piperazine ring
34.0	C	-C(CH ₃) ₃
31.0	CH ₃	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Major IR Absorption Bands of Buclizine Hydrochloride[1]

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3051	C-H stretch	Aromatic
2961	C-H stretch	Aliphatic (CH ₃ , CH ₂)
1604	C=C stretch	Aromatic ring
1490	C=C stretch	Aromatic ring
1312	C-N stretch	Amine
1111	C-Cl stretch	Aryl halide
1093	C-O stretch (possible ether linkage)	Aromatic Ether (if applicable)
1071	C-H in-plane bend	Aromatic
820	C-H out-of-plane bend	p-disubstituted benzene
750	C-H out-of-plane bend	Monosubstituted benzene
694	C-Cl stretch	Aryl halide

Mass Spectrometry (MS)

Table 4: Mass Spectral Fragmentation Pattern of Buclizine (Electron Impact)[1]

m/z	Relative Intensity (%)	Fragment Ion
433	5	[M] ⁺ (Molecular Ion)
285	20	[M - C ₁₀ H ₁₃] ⁺
231	100	[C ₁₃ H ₁₂ ClN] ⁺
201	30	[C ₁₃ H ₁₀ Cl] ⁺
165	40	[C ₁₃ H ₉] ⁺
147	80	[C ₁₀ H ₁₃ N] ⁺
132	35	[C ₁₀ H ₁₂] ⁺

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **buclizine dihydrochloride**. The exact parameters for the data presented above may vary.

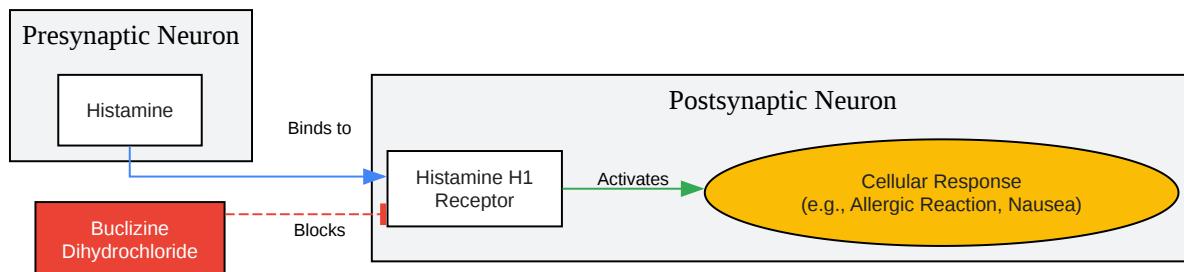
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a 5 mm probe.
- Sample Preparation: Approximately 10-20 mg of **buclizine dihydrochloride** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.

- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **buclizine dihydrochloride** and 100-200 mg of dry potassium bromide (KBr) powder are ground together in an agate mortar to a fine, homogenous powder.
 - The mixture is then transferred to a pellet die.
 - A pressure of 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition:
 - A background spectrum of a pure KBr pellet is recorded.
 - The sample pellet is placed in the sample holder and the IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

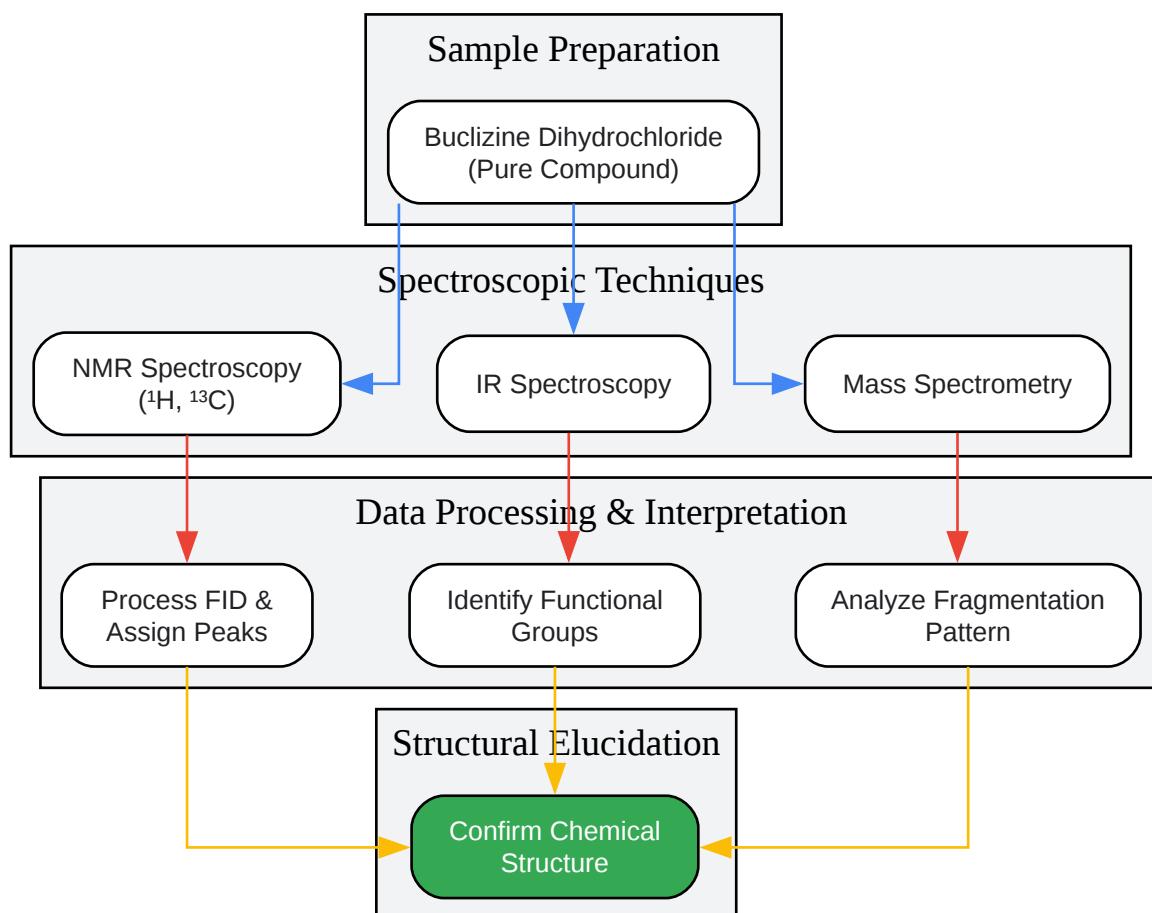

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron impact (EI) ionization source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.
- Sample Introduction: A dilute solution of **buclizine dihydrochloride** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the instrument.
- Ionization:
 - Ionization Mode: Electron Impact (EI).
 - Electron Energy: 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Visualizations

Mechanism of Action: Histamine H1 Receptor Antagonism

Buclizine primarily acts as an antagonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Its antiemetic effects are attributed to its central anticholinergic properties and its action on the chemoreceptor trigger zone in the brain.



[Click to download full resolution via product page](#)

Caption: Buclizine's primary mechanism of action.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like **buclizine dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Buclizine Dihydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7823124#buclizine-dihydrochloride-spectroscopic-analysis-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com